1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. It also contains a carboxylic acid group and an isobutyl carbonyl group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the diazepane ring. The Fmoc group is likely to contribute significant steric bulk .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, such as with piperidine or DBU . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with Fmoc groups tend to be solid at room temperature .Scientific Research Applications
- EN300-1556545, also known as Fmoc (Fluoren-9-ylmethoxy)carbonyl, plays a crucial role in peptide synthesis. It serves as a coupling agent, facilitating the assembly of amino acids into longer peptide chains. Researchers use Fmoc amino acid azides derived from EN300-1556545 to create peptide bonds efficiently .
- The Arndt-Eistert protocol, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids. This efficient two-step process yields high-quality β-amino acids, which find applications in drug development and bioorganic chemistry .
- EN300-1556545 is employed in the solid-phase synthesis of peptide thioesters. These thioesters are essential intermediates for native chemical ligation, a powerful method used to create large peptides and proteins. Researchers utilize EN300-1556545-based strategies to generate peptide thioesters efficiently .
- Researchers explore EN300-1556545 as a potential building block for designing drug delivery systems. Its stable structure and compatibility with biological environments make it an attractive candidate for targeted drug release .
Peptide Synthesis and Coupling Agents
Enantiomerically Pure β-Amino Acid Synthesis
Preparation of Peptide Thioesters
Drug Delivery Systems
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHNPVQWONTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
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